2-(Methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine
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Overview
Description
2-(Methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine is a heterocyclic compound characterized by the presence of a pyrimidine ring substituted with methylsulfanyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylated pyrimidine derivatives, which are reacted with methylsulfanyl reagents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(Methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated pyrimidines and methylsulfanyl-substituted heterocycles. Examples include:
- 2-(Methylsulfanyl)-6-polyfluoroalkyl-pyrimidin-4-ones
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Uniqueness
2-(Methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine is unique due to the presence of both methylsulfanyl and trifluoromethyl groups, which confer distinct chemical properties.
Properties
CAS No. |
62772-93-4 |
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Molecular Formula |
C7H4F6N2S |
Molecular Weight |
262.18 g/mol |
IUPAC Name |
2-methylsulfanyl-4,6-bis(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H4F6N2S/c1-16-5-14-3(6(8,9)10)2-4(15-5)7(11,12)13/h2H,1H3 |
InChI Key |
IREHCXIWDCPVJD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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